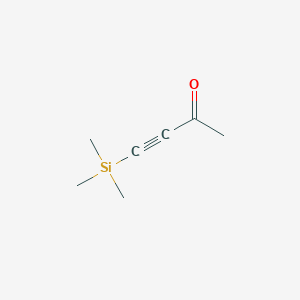![molecular formula C17H14N2O B1224731 4-[4-(4-Méthylphényl)-2-pyrimidinyl]benzénol CAS No. 477846-83-6](/img/structure/B1224731.png)
4-[4-(4-Méthylphényl)-2-pyrimidinyl]benzénol
Vue d'ensemble
Description
4-[4-(4-Methylphenyl)-2-pyrimidinyl]benzenol is a versatile chemical compound with a complex structure that includes a pyrimidine ring and a phenyl group. This compound is known for its unique properties and has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
4-[4-(4-Methylphenyl)-2-pyrimidinyl]benzenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylphenyl)-2-pyrimidinyl]benzenol typically involves multiple steps, starting from acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally the formation of guanidines with suitable amines . The reaction conditions often require the use of dry solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-[4-(4-Methylphenyl)-2-pyrimidinyl]benzenol may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Methylphenyl)-2-pyrimidinyl]benzenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The phenyl and pyrimidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Methylphenyl)-2-pyrimidinyl]benzenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-[4-(4-Methylphenyl)-2-pyrimidinyl]benzenol can be compared with other similar compounds, such as:
4-(4-Methylphenyl)-2-pyrimidinethiol: This compound has a similar structure but contains a thiol group instead of a hydroxyl group.
4-(4-Methylphenyl)-2-pyrimidinamine: This compound features an amine group, which can lead to different chemical and biological properties.
The uniqueness of 4-[4-(4-Methylphenyl)-2-pyrimidinyl]benzenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
4-[4-(4-methylphenyl)pyrimidin-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-2-4-13(5-3-12)16-10-11-18-17(19-16)14-6-8-15(20)9-7-14/h2-11,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFQHZOBBWXIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-bis(butylsulfonyl)-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one](/img/structure/B1224649.png)

![N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-2-[(4-nitrophenyl)thio]acetamide](/img/structure/B1224653.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1224654.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]acetamide](/img/structure/B1224655.png)
![6-bromo-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1224657.png)
![4-chloro-N-[(2-methylpropylamino)-sulfanylidenemethyl]benzamide](/img/structure/B1224658.png)
![3-methyl-N-[(4-methylphenyl)methyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1224661.png)
![2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1224663.png)



![N-[5-[(4-methylphenyl)methyl]-2-thiazolyl]-2-oxolanecarboxamide](/img/structure/B1224668.png)
![2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole](/img/structure/B1224673.png)
